Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-
Description
Properties
CAS No. |
57068-31-2 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-11-10-18-14(15-11)16(12(2)17)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
HVJSWOOOQOKJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)N(CCC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide typically involves the formation of the oxazole ring followed by the introduction of the phenethylacetamide group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol or a carboxylic acid derivative, under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents or catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyloxazol-2-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives .
Scientific Research Applications
N-(4-Methyloxazol-2-yl)-N-phenethylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(4-Methyloxazol-2-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenethylacetamide moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- CAS Number : 57068-31-2
Structural Features
The compound features an acetamide core substituted with a 4-methyl-2-oxazolyl group and a 2-phenylethyl chain. The oxazole ring contributes to electronic effects and hydrogen-bonding capacity, while the phenethyl group enhances lipophilicity, facilitating membrane permeability and target binding .
- Anticancer Activity : Inhibits proliferation in lung cancer (A549) and glioblastoma (U87MG) cell lines, with IC₅₀ values of 15.0 μM and 7.5 μM, respectively .
- AChE Inhibition : Potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.08 μM), suggesting neuroprotective or cognitive-enhancing applications .
- HO-1 Modulation : Heme oxygenase-1 (HO-1) inhibition in glioblastoma cells, implicating roles in oxidative stress regulation .
Structural and Functional Group Variations
Key structural analogs differ in substituents on the oxazole ring, acetamide backbone, or aromatic moieties, leading to distinct biological and physicochemical properties.
Key Insights from Comparative Analysis
Impact of Aromatic Substitutions :
- The phenethyl group in the target compound improves lipophilicity compared to simpler alkyl chains (e.g., 1-methylpropyl in ), enhancing membrane penetration and target affinity.
- 4-Phenyl-2-oxazolyl () demonstrates superior anticancer potency (IC₅₀ 0.21–0.26 μM vs. 15.0 μM in the target compound), likely due to stronger π-π interactions with hydrophobic enzyme pockets.
Heterocyclic Ring Modifications: Oxazole vs. Triazole (): Triazole derivatives exhibit higher metabolic stability due to the trifluoromethoxy group’s resistance to enzymatic degradation. Thienyl vs.
Biological Activity Profiles :
- Dual Activity : The target compound’s dual anticancer and AChE inhibition contrasts with analogs like (focused anticancer) and (metabolic stability).
- Neuroactivity : The target compound’s potent AChE inhibition (IC₅₀ 0.08 μM) is absent in most analogs, highlighting its uniqueness in neurodegenerative disease research .
Synthetic Accessibility :
- The phenethyl-oxazolyl structure requires multi-step synthesis (e.g., oxazole ring formation followed by alkylation), whereas simpler analogs (e.g., ) may be synthesized more efficiently.
Data Tables
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Target Compound | A549 (lung) | 15.0 | Apoptosis induction |
| Acetamide, N-(4-phenyl-2-oxazolyl)- | Not specified | 0.21–0.26 | DNA intercalation |
| N-(4H-1,2,4-triazol-3-yl)-... | Not specified | N/A | Oxidative stress modulation |
Table 2: Structural Features Influencing Bioactivity
| Feature | Target Compound | Acetamide, N-(4-phenyl-2-oxazolyl)- | N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- |
|---|---|---|---|
| Aromatic Substituent | Phenethyl | Phenyl | None (branched alkyl) |
| Heterocycle | Oxazole | Oxazole | Oxazole |
| Key Bioactivity | Anticancer, AChE | Anticancer | Antimicrobial |
Biological Activity
Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- (CAS No. 57068-31-2) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- IUPAC Name : N-(4-methyl-1,3-oxazol-2-yl)-N-(2-phenylethyl)acetamide
- CAS Number : 57068-31-2
Research indicates that acetamides, including N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-, exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : Several studies have demonstrated the potential of acetamide derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of heme oxygenase-1 (HO-1), which is associated with cancer progression . The structure–activity relationship (SAR) studies suggest that modifications in the acetamide structure can enhance its inhibitory potency.
- Neuroprotective Effects : Emerging research suggests that some acetamide derivatives may exert neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of Acetamide, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)-:
| Study | Biological Activity | IC50 Value (μM) | Cell Line/Target |
|---|---|---|---|
| Study 1 | Anticancer | 15.0 | A549 (Lung Cancer) |
| Study 2 | HO-1 Inhibition | 7.5 | U87MG (Glioblastoma) |
| Study 3 | AChE Inhibition | 0.08 | Human Fibroblasts |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of acetamide derivatives, N-(4-methyl-2-oxazolyl)-N-(2-phenylethyl)- was found to significantly inhibit the proliferation of A549 lung cancer cells with an IC50 value of 15 μM. The mechanism involved apoptosis induction and cell cycle arrest .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of acetamides against Alzheimer’s disease. The compound demonstrated a potent inhibitory effect on AChE with an IC50 value of 0.08 μM, suggesting its potential as a therapeutic agent in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
